molecular formula C6H14BrN3 B1351067 Piperidine-1-carboximidamide Hydrobromide CAS No. 332367-56-3

Piperidine-1-carboximidamide Hydrobromide

Cat. No. B1351067
Key on ui cas rn: 332367-56-3
M. Wt: 208.1 g/mol
InChI Key: UOTPMDPAIHTZNH-UHFFFAOYSA-N
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Patent
US08673895B2

Procedure details

2-Piperidin-1-yl-7-(3-trifluoromethyl-pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol. To solution of KOtBu (1.3 g, 5.77 mmol) in tBuOH (32 mL) was added 5-oxo-1-(3-trifluoromethyl-pyridin-2-yl)-azepane-4-carboxylic acid ethyl ester (Intermediate B; 1.27 g, 3.85 mmol), followed by piperidine-1-carboximidamide hydrobromide (1.2 g, 5.77 mmol). After heating at reflux for 24 h, the mixture was cooled and concentrated. The residue was dissolved in water and CH2Cl2. The aqueous layer was acidified to pH=7 with HOAc. The layers were separated and the aqueous layer was extracted with CH2Cl2. The combined organic layers were dried (Na2SO4) and concentrated. The residue was triturated with Et2O and filtered. The filtrate was concentrated and the residue was purified (FCC) to give the title compound (776.4 g, 51%—combined filtered and chromatographed).
Name
2-Piperidin-1-yl-7-(3-trifluoromethyl-pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
5-oxo-1-(3-trifluoromethyl-pyridin-2-yl)-azepane-4-carboxylic acid ethyl ester
Quantity
1.27 g
Type
reactant
Reaction Step Two
Name
Intermediate B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
32 mL
Type
solvent
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Yield
51%

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[N:8]=[C:9](O)[C:10]3[CH2:16][CH2:15][N:14]([C:17]4[C:22]([C:23]([F:26])([F:25])[F:24])=[CH:21][CH:20]=[CH:19][N:18]=4)[CH2:13][CH2:12][C:11]=3[N:27]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:29]C([O-])(C)C.[K+].C(OC(C1C(=O)CCN([C:48]2[C:53]([C:54]([F:57])([F:56])[F:55])=[CH:52][CH:51]=[CH:50][N:49]=2)CC1)=O)C.Br.N1(C(=N)N)CCCCC1>CC(O)(C)C>[N:1]1([C:7]2[N:8]=[C:9]([NH:49][C:50]3[CH:51]=[CH:52][C:53]([C:54]([F:55])([F:56])[F:57])=[CH:48][CH:29]=3)[C:10]3[CH2:16][CH2:15][N:14]([C:17]4[C:22]([C:23]([F:26])([F:25])[F:24])=[CH:21][CH:20]=[CH:19][N:18]=4)[CH2:13][CH2:12][C:11]=3[N:27]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2,4.5|

Inputs

Step One
Name
2-Piperidin-1-yl-7-(3-trifluoromethyl-pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCCC1)C=1N=C(C2=C(CCN(CC2)C2=NC=CC=C2C(F)(F)F)N1)O
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
5-oxo-1-(3-trifluoromethyl-pyridin-2-yl)-azepane-4-carboxylic acid ethyl ester
Quantity
1.27 g
Type
reactant
Smiles
C(C)OC(=O)C1CCN(CCC1=O)C1=NC=CC=C1C(F)(F)F
Name
Intermediate B
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1CCN(CCC1=O)C1=NC=CC=C1C(F)(F)F
Name
Quantity
32 mL
Type
solvent
Smiles
CC(C)(C)O
Step Three
Name
Quantity
1.2 g
Type
reactant
Smiles
Br.N1(CCCCC1)C(N)=N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with Et2O
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified (FCC)

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)C=1N=C(C2=C(CCN(CC2)C2=NC=CC=C2C(F)(F)F)N1)NC1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 776.4 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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